Di-Boc-cystamine

Catalog No.
S721753
CAS No.
67385-10-8
M.F
C14H28N2O4S2
M. Wt
352.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-Boc-cystamine

CAS Number

67385-10-8

Product Name

Di-Boc-cystamine

IUPAC Name

tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethyl]carbamate

Molecular Formula

C14H28N2O4S2

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)15-7-9-21-22-10-8-16-12(18)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18)

InChI Key

HBTMWZADMHBLMY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)OC(C)(C)C

Di-Boc-cystamine is a derivative of the amino acid cysteine. It contains a disulfide bond linking two cysteine residues, with both amine groups protected by tert-butoxycarbonyl (Boc) protecting groups []. This protection allows for selective manipulation of other functional groups within a peptide sequence during synthesis.


Molecular Structure Analysis

The key feature of Di-Boc-cystamine's structure is the disulfide bond (S-S) linking the two cysteine residues. Disulfide bonds play a crucial role in protein structure and function by stabilizing protein folding and interactions []. The Boc groups (CH3)3COCO-) attached to the amine groups are bulky and electron-withdrawing, making these amines less reactive compared to unprotected amines. This controlled reactivity allows for targeted modification during peptide synthesis [].


Chemical Reactions Analysis

  • Synthesis

    Di-Boc-cystamine can be synthesized from various methods, but a common approach involves reacting Boc-protected cysteine with a coupling agent and then treating it with a reducing agent to form the disulfide bond [].

  • Deprotection

    The Boc protecting groups can be removed under acidic conditions, revealing the free amine groups for further peptide chain elongation.

  • Other Reactions

    Di-Boc-cystamine can participate in various reactions typical of thiols (-SH) due to the presence of the cysteine residues. These reactions include alkylation, acylation, and oxidation.


Physical And Chemical Properties Analysis

  • Melting Point: 112-114 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and dimethylformamide []
  • Stability: Stable under dry conditions, but can decompose in the presence of moisture or acids []

Protecting Group for Thiol Functionality

Di-Boc-cystamine functions as a protecting group for the thiol (SH) group in various chemical reactions. This means it temporarily "blocks" the SH group, preventing unwanted side reactions and allowing for targeted modifications on other parts of the molecule. The di-Boc group can be easily removed under specific acidic conditions, revealing the free thiol group for further manipulation. This property makes Di-Boc-cystamine valuable in the synthesis of complex molecules, such as peptides and pharmaceuticals containing cysteine residues [, ].

Development of Therapeutic Agents

Di-Boc-cystamine shows potential in the development of new drugs, particularly those targeting diseases like cancer and viral infections.

  • Anticancer properties: Studies suggest that Di-Boc-cystamine might have antitumor effects. It has been shown to bind to collagen, a protein abundant in cancer cells, potentially affecting their growth and survival. However, further research is needed to fully understand its potential as an anticancer agent [].
  • Antiviral applications: Di-Boc-cystamine derivatives are being explored for their antiviral properties. Research suggests they might interfere with the viral replication cycle, potentially offering a new avenue for antiviral drug development [].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di-Boc-cystamine

Dates

Modify: 2023-08-15

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